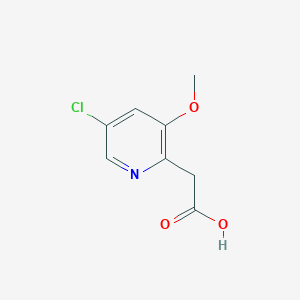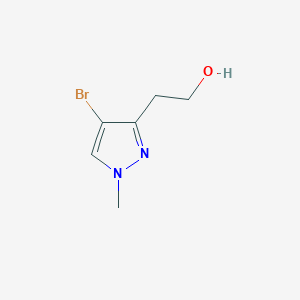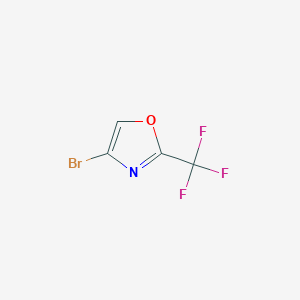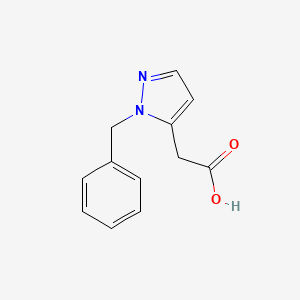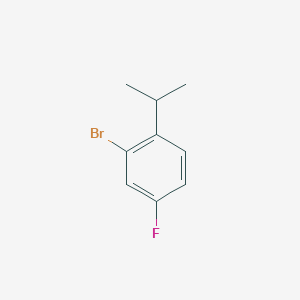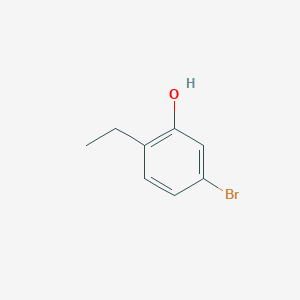
5-Bromo-2-ethylphenol
Overview
Description
5-Bromo-2-ethylphenol is a useful research compound. Its molecular formula is C8H9BrO and its molecular weight is 201.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-2-ethylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-ethylphenol including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Properties : Bromophenols isolated from the marine red alga Rhodomela confervoides, which include compounds structurally related to 5-Bromo-2-ethylphenol, have shown significant antibacterial activities. For example, Compound 5 exhibited notable activity against multiple bacterial strains, suggesting potential for developing new antibacterial agents (Xu et al., 2003).
PTP1B Inhibition : Synthesis of three bromophenols from red algae, including structures similar to 5-Bromo-2-ethylphenol, has been conducted for their potential as Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors. These compounds showed moderate PTP1B inhibitory activities, indicating possible applications in treating diseases like diabetes and obesity (Guo et al., 2011).
Antioxidant Activity : Research on the marine red alga Rhodomela confervoides identified several bromophenols, including new compounds, with potent antioxidant activities. These activities were stronger than or comparable to known antioxidants, suggesting potential use in preventing oxidative deterioration of food (Li et al., 2011).
5-HT2 Receptor Binding : A study on Jamaican sponge Smenospongia aurea yielded several bromophenols and other compounds. Some of these showed activity against the Plasmodium enzyme plasmepsin II and had the ability to displace high-affinity ligands from cloned human serotonin 5-HT2 receptor subtypes (Hu et al., 2002).
Natural Antioxidants : Bromophenols isolated from Rhodomela confervoides demonstrated significant scavenging activity against radicals, indicating their potential as natural antioxidants for use in food or pharmaceuticals (Li et al., 2012).
Spectrophotometric Applications : The compound 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol (bromo-PADAP) has been used for the spectrophotometric determination of uranium(VI), showcasing its utility in analytical chemistry (Johnson & Florence, 1971).
Cellular Antioxidant Effect : Studies on bromophenols from the red algae Vertebrata lanosa revealed their potent antioxidant activity in cellular assays, suggesting applications in medical research and drug development (Olsen et al., 2013).
Electrochemical Sensor Development : The modification of multiwalled carbon nanotube with 5-Br-PADAP led to the development of a new electrode for determining Pb(II) in standard alloys and water samples, demonstrating the chemical's potential in environmental monitoring (Salmanipour & Taher, 2011).
properties
IUPAC Name |
5-bromo-2-ethylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-2-6-3-4-7(9)5-8(6)10/h3-5,10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYOJTHTGMOXGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-ethylphenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



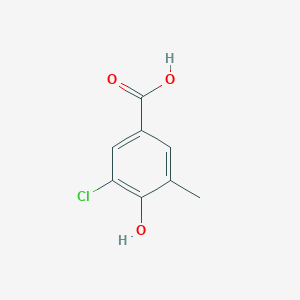
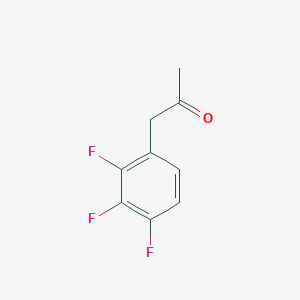
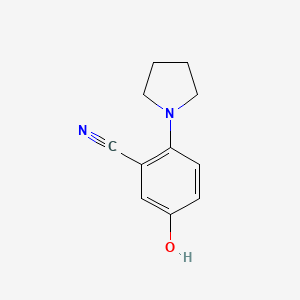
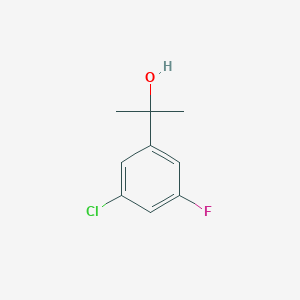

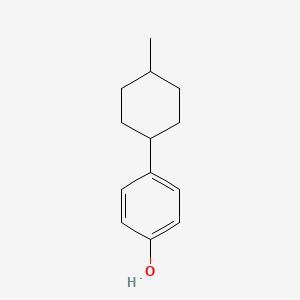

![Methyl 3-aminobenzo[d]isoxazole-5-carboxylate](/img/structure/B7961234.png)
